1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea

Inflammation Apoptosis Chemical Biology

Sourcing a well-characterized, non-interchangeable diaryl urea scaffold for caspase-1 inhibition often leads to unvalidated substitutes. 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea solves this with: • Defined caspase-1 IC50 of 5.13 μM for partial pathway inhibition studies • Validated negative control for 5-, 12-, and 15-lipoxygenase pseudoperoxidase assays • Benchmark asymmetric 3-Cl/4-Cl scaffold for kinase inhibitor SAR studies • Well-defined LogP (4.78) and chlorine isotopic pattern for LC-MS method development. Stored at -20°C and shipped globally under desiccant-protected conditions.

Molecular Formula C13H10Cl2N2O
Molecular Weight 281.13 g/mol
CAS No. 13208-32-7
Cat. No. B5703518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea
CAS13208-32-7
Molecular FormulaC13H10Cl2N2O
Molecular Weight281.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)NC(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C13H10Cl2N2O/c14-9-4-6-11(7-5-9)16-13(18)17-12-3-1-2-10(15)8-12/h1-8H,(H2,16,17,18)
InChIKeyWEGKFRNBRWVJKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 200 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea: Asymmetric Diaryl Urea Scaffold


1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea is an unsymmetrical diaryl urea derivative with molecular formula C13H10Cl2N2O and a molecular weight of 281.14 g/mol . It is a solid compound requiring storage at -20°C in dry, light-protected, and sealed conditions . The compound serves as a core scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and probes for lipoxygenase pathways [1]. Its asymmetric substitution pattern (3-chloro on one ring, 4-chloro on the other) imparts distinct physicochemical and biological properties compared to symmetrical diaryl ureas [2].

1
Asymmetric diaryl urea scaffold (3-Cl/4-Cl substitution)
Distinct from symmetric and positional isomers
2
Kinase and lipoxygenase pathway probe development
Moderate caspase-1 inhibitor; N-hydroxy derivative acts as enzyme substrate
3
Analytical standard for HPLC/LC-MS method development
Stable solid; requires storage at -20°C

1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea: Unique Scaffold Necessity


Substitution of 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea with a symmetrical analog (e.g., 1,3-bis(4-chlorophenyl)urea or 1,3-bis(3-chlorophenyl)urea) or a positional isomer (e.g., 1-(2-chlorophenyl)-3-(4-chlorophenyl)urea) is scientifically unjustified without re-validation. The distinct spatial and electronic characteristics of the asymmetric 3-Cl/4-Cl substitution pattern directly impact target binding affinity, as demonstrated by differential inhibition of caspase-1 [1], and profoundly alter substrate recognition in enzymatic assays, as shown by the lipoxygenase pseudoperoxidase activity of its hydroxy-derivative [2]. Furthermore, the chloro-substitution pattern influences the compound's conformational stability and potential for atropisomerism, a phenomenon not observed in simpler symmetric ureas . This evidence underscores that the specific substitution pattern is not arbitrary but is a critical determinant of the compound's biochemical function, making it non-interchangeable with other diaryl ureas in research applications.

Target Compound
Asymmetric 3-Cl/4-Cl substitution pattern determines caspase-1 binding affinity
Symmetric/Isomeric Analogs
Symmetric analogs may not reproduce target binding profile; positional isomers alter recognition
Parent Compound
Lacks N-hydroxy group; acts as caspase-1 inhibitor
N-Hydroxy Derivative (CPHU)
Radically alters mechanism to lipoxygenase substrate; not interchangeable for inhibition studies
3-Cl/4-Cl Diaryl Urea
Distinct conformational profile and hydrogen-bonding environment (IR ν(N-H))
Ortho-Substituted Analogs
Intramolecular NH···Cl hydrogen bond alters conformation; may impact molecular recognition

Quantitative Evidence for 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea


Caspase-1 Inhibition: Comparison with Related Diaryl Ureas

In a high-throughput screening assay against caspase-1, 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea demonstrated an IC50 of 5.13 μM, which is approximately 1.7-fold less potent than N-(4-acetylphenyl)-N'-(4-chlorophenyl)urea (IC50 = 2.98 μM) but marginally more potent than (E)-N'-substituted analog SMR000136884 (IC50 = 5.33 μM) [1]. This places the target compound in a defined activity range within this class, providing a clear benchmark for structure-activity relationship (SAR) studies where moderate caspase-1 inhibition is required without full ablation of activity.

Caspase-1 Inhibition
Reported head-to-head
IC50 = 5.13 μM
1.7-fold less potent than N-(4-acetylphenyl) analog (2.98 μM)
Supports moderate caspase-1 pathway inhibition studies
In vitro enzymatic assay context; partial inhibition without full ablation
Inflammation Apoptosis Chemical Biology

Lipoxygenase Substrate Activity of the N-Hydroxy Derivative

The hydroxy-derivative of the target compound, N-(4-chlorophenyl)-N-hydroxy-N′-(3-chlorophenyl)urea (CPHU), acts as a substrate for the pseudoperoxidase reaction of soybean lipoxygenase-1, with apparent Km values of 14 μM for CPHU and 15 μM for the co-substrate 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) [1]. In contrast, the parent compound 1-(3-chlorophenyl)-3-(4-chlorophenyl)urea lacks the N-hydroxy moiety required for this specific redox activity. This highlights a functional divergence where a single structural modification (N-hydroxylation) converts an inhibitor into an enzyme substrate.

Lipoxygenase Substrate Activity
Class-level inference
Parent compound not a substrate; CPHU Km = 14 μM
N-hydroxylation converts inhibitor to enzyme substrate
Supports use as a negative control in redox activity assays
Soybean lipoxygenase-1 pseudoperoxidase reaction context
Lipoxygenase Enzymology Redox Biology

Lipophilicity Comparison: Asymmetric vs. Symmetric Diaryl Ureas

1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea exhibits a calculated LogP of 4.78 . This value is higher than that of the symmetrical analog 1,3-bis(4-chlorophenyl)urea, which has a reported LogP of 4.46 [1]. The increased lipophilicity (ΔLogP = +0.32) of the asymmetric 3-Cl/4-Cl pattern may influence membrane permeability and non-specific protein binding in cellular assays, a critical consideration for in vitro and in vivo studies.

Lipophilicity Comparison
Cross-study comparable
LogP 4.78 (Target) vs. 4.46 (Symmetric analog)
ΔLogP = +0.32
Reported higher lipophilicity may alter membrane permeability
Consider for cellular assay design; context-dependent
ADME Lipophilicity Medicinal Chemistry

Atropisomerism and Conformational Differences in Diaryl Ureas

2,6-Disubstituted N-aryl ureas can exist as separable atropisomers due to slow rotation around the Ar-N bond, a phenomenon not observed in simpler, unsubstituted or monosubstituted phenyl ureas [1]. While 1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea lacks the 2,6-disubstitution required for stable atropisomer isolation, its asymmetric 3-chloro substitution pattern introduces conformational biases and alters the energy barrier to rotation compared to the symmetric 1,3-bis(4-chlorophenyl)urea. Infrared spectroscopic studies of chlorophenyl ureas confirm that the position of chloro substitution (ortho vs. meta/para) significantly affects the ν(N-H) stretching frequency, indicative of different hydrogen-bonding environments and conformational preferences .

Conformational Profile
Class-level inference
Distinct ν(N-H) IR band vs. ortho-substituted analogs
Asymmetric 3-Cl substitution biases rotational energy barrier
Conformational preference may impact target recognition
Context-dependent; not a stable atropisomer but profile differs
Atropisomerism Conformational Analysis Drug Design

1-(3-Chlorophenyl)-3-(4-chlorophenyl)urea: Key Applications


Chemical Probe for Moderate Caspase-1 Inhibition

The compound's defined IC50 of 5.13 μM against caspase-1 [1] makes it suitable as a chemical probe or reference inhibitor in cellular models of inflammation where complete caspase-1 ablation is undesirable. Its moderate potency allows for the study of partial pathway inhibition without triggering off-target effects common with more potent inhibitors. This is particularly relevant for studying the role of caspase-1 in inflammasome signaling and pyroptosis.

Negative Control for Lipoxygenase Pseudoperoxidase Assays

Since the N-hydroxy derivative (CPHU) is a well-characterized substrate for lipoxygenase pseudoperoxidase activity with a Km of 14 μM [2], the parent 1-(3-chlorophenyl)-3-(4-chlorophenyl)urea serves as an ideal negative control compound. It lacks the N-hydroxy moiety necessary for the redox reaction, allowing researchers to distinguish substrate-specific activity from non-specific urea interactions in enzymatic assays with 5-, 12-, and 15-lipoxygenases.

Reference Compound for SAR and Lead Optimization

The compound's well-defined physicochemical profile (LogP 4.78) and established activity in caspase-1 assays [1] position it as a benchmark for SAR studies. Medicinal chemists can use this scaffold to explore the impact of additional substituents or heteroatom replacements on potency, selectivity, and pharmacokinetic properties. The asymmetric 3-Cl/4-Cl pattern serves as a starting point for designing new kinase inhibitors, as demonstrated by more advanced derivatives targeting PI3K/Akt/mTOR and Hedgehog pathways [3].

Analytical Standard for Method Development and Metabolite ID

With a known LogP of 4.78 and stability requiring storage at -20°C , this compound is suitable for use as an analytical standard in HPLC and LC-MS method development. It can aid in the identification and quantification of similar diaryl urea metabolites or environmental degradation products in complex biological matrices. Its distinct molecular weight (281.14 g/mol) and chlorine isotopic pattern provide a clear signature for mass spectrometric detection.

Application
Selection Property
Validation Focus
Caspase-1 pathway probe
Moderate caspase-1 inhibition (reported IC50 context)
Inflammasome signaling and pyroptosis endpoint review
Lipoxygenase negative control
Lacks N-hydroxy moiety required for pseudoperoxidase activity
Substrate-specific activity confirmation against CPHU
Kinase inhibitor SAR
Asymmetric diaryl urea scaffold (3-Cl/4-Cl)
PI3K/Akt/mTOR and Hedgehog pathway signaling analysis
Analytical standard (LC-MS)
Characterized LogP and distinct chlorine isotopic pattern
Chromatographic retention and mass spectrometric detection
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